

Physicochemical Properties of Evodone

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Compound of Interest				
Compound Name:	Evodone			
Cat. No.:	B1219123		Get Quote	

The following table summarizes the key physicochemical properties of **Evodone**. It is important to note that many of the currently available data points are computationally predicted or estimated, highlighting the need for further experimental validation.

Property	Value	Data Type	Source
Molecular Formula	C10H12O2	-	PubChem[1]
Molecular Weight	164.20 g/mol	Computed	PubChem[1]
IUPAC Name	(6S)-3,6-dimethyl-6,7-dihydro-5H-1-benzofuran-4-one	-	PubChem[1]
CAS Number	529-63-5	-	PubChem[1]
Boiling Point	306 °C	Estimated	Scent.vn
XLogP3-AA (logP)	1.9	Computed	PubChem[1]
Hydrogen Bond Donors	0	Computed	PubChem[1]
Hydrogen Bond Acceptors	2	Computed	PubChem

Note: As of the latest literature review, specific experimental data for melting point, solubility in various solvents, and pKa for **Evodone** are not readily available. The properties listed are based on computational models and estimations.



Experimental Protocols

The determination of the physicochemical properties of a compound like **Evodone** relies on standardized laboratory procedures. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a substance's purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed range suggests the presence of impurities.[2][3]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[4]

Methodology:

- Sample Preparation: A small amount of the **Evodone** sample is finely ground into a powder. The sample must be completely dry.[4][5]
- Capillary Loading: A glass capillary tube (typically 0.8-1.2 mm inner diameter) is tapped on
 its open end into the powdered sample. The tube is then inverted and gently tapped on a
 hard surface to pack the sample into the closed end, aiming for a sample height of about 3
 mm.[5]
- Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus, such as
 a Mel-Temp device or a Thiele tube. The apparatus is equipped with a calibrated
 thermometer or a digital temperature sensor.[2][3]
- Measurement:
 - An initial rapid heating is performed to determine an approximate melting range.
 - The apparatus is allowed to cool. A fresh sample is then heated rapidly to a temperature about 15-20°C below the approximate melting point.[6]
 - The heating rate is then slowed to 1-2°C per minute.[4][6]



- The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- The temperature at which the entire sample becomes liquid is recorded as the completion of melting. This range is reported as the melting point.
- Replication: The procedure is repeated at least twice with fresh samples to ensure consistency.[2]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[7][8]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution is saturated and equilibrium is established between the dissolved and undissolved solute. The concentration of the solute in the saturated solution is then measured.

Methodology:

- Preparation: An excess amount of solid **Evodone** is added to a vial or flask containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). It is crucial to add enough solid to ensure a suspension remains after equilibrium is reached.[7]
- Equilibration: The sealed container is placed in a shaker or agitator within a temperature-controlled environment (e.g., a 25°C water bath). The mixture is agitated for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[9][10]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the
 undissolved solid is separated from the saturated solution. This is typically achieved by
 centrifugation or filtration through a low-binding filter (e.g., a 0.45 μm membrane filter).[10]
 [11]
- Quantification: The concentration of **Evodone** in the clear, saturated supernatant or filtrate is
 determined using a suitable analytical technique. High-Performance Liquid Chromatography
 (HPLC) with UV detection is a common and accurate method. A calibration curve is prepared



using standard solutions of known **Evodone** concentrations to quantify the amount in the sample.[9][10]

 Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Octanol-Water Partition Coefficient (logP) Determination

The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[12][13]

Principle: logP is the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.[14] A common indirect method involves using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][15]

Methodology (RP-HPLC Method):

- Standard Selection: A series of reference compounds with well-established logP values are selected. These standards should bracket the expected logP of the test compound.[15]
- Chromatographic System: An RP-HPLC system with a C18 column is used. The mobile
 phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g.,
 methanol or acetonitrile).
- Retention Time Measurement:
 - The reference standards are injected individually onto the HPLC column, and their retention times (t R) are recorded.
 - The column dead time (t_0), the retention time of an unretained compound, is also determined.[8]
- Capacity Factor Calculation: The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t_0) / t_0.
- Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') for the standards against their known logP values. A linear regression analysis



is performed on this plot.

- **Evodone** Analysis: The **Evodone** sample is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k'.
- logP Determination: The logP of **Evodone** is determined by interpolating its log k' value onto the calibration curve generated from the reference standards.[16]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound like **Evodone**.



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research in publicly available literature detailing the mechanism of action or the specific signaling pathways modulated by **Evodone**. While related classes of compounds, such as flavonoids and other terpenoids, are known to interact with numerous biological targets and pathways, including those involved in inflammation and cell growth, dedicated studies on **Evodone** are required to elucidate its specific biological functions.[17][18][19] Future research should focus on screening **Evodone** against various cellular targets to uncover its potential pharmacological profile.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of **Evodone** based on available computed data. While experimental validation for key parameters like melting point and solubility is still needed, the standard protocols outlined herein provide a clear framework for obtaining this critical information. A thorough characterization of these properties is an essential prerequisite for any further research into the analytical chemistry, formulation, and potential biological applications of this natural product.



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